Zirconium carbonate hydroxide oxide

Content Navigation

- 1. General Information

- 2. Zirconium Carbonate Hydroxide Oxide: A High-Purity Precursor for Phase-Controlled Zirconia and Functional Materials

- 3. Precursor Selection: Why Zirconyl Chloride and Other Salts Are Not Interchangeable

- 4. Procurement Evidence: Quantitative Advantages of Zirconium Carbonate Hydroxide Oxide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

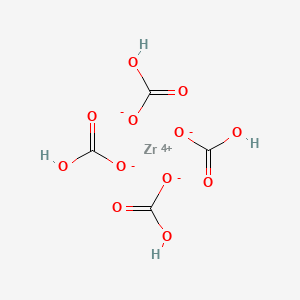

Zirconium Carbonate Hydroxide Oxide (CAS 57219-64-4), also known as basic zirconium carbonate, is a key intermediate in the production of advanced zirconium compounds and materials. It serves as a high-purity, reactive precursor for synthesizing zirconium oxides (zirconia, ZrO₂) with controlled crystalline phases, making it critical in the manufacturing of advanced ceramics, thermal barrier coatings, and catalyst supports. [1] Beyond its role as a precursor, its distinct surface chemistry, which includes both Lewis acid and basic sites, allows it to function directly as a catalyst and a high-capacity sorbent for specific anions like phosphate. [REFS-2, REFS-3]

References

- [1] Tredici, I. G., Maglia, F., Dapiaggi, M., & Anselmi-Tamburini, U. (2012). Synthesis of bulk tetragonal zirconia without stabilizer: The role of precursor nanopowders. Journal of the European Ceramic Society, 32(2), 343-352.

- [2] Ma, M., et al. (2021). Highly Efficient Transfer Hydrogenation of Levulinate Esters to γ-Valerolactone over Basic Zirconium Carbonate. Industrial & Engineering Chemistry Research, 60(11), 4272–4280.

- [3] Ashbrook, P. D., & Dellinger, J. G. (2002). Sodium zirconium carbonate and zirconium basic carbonate and methods of making the same. WO/2002/044086.

Substituting Zirconium Carbonate Hydroxide Oxide with seemingly similar precursors like zirconyl chloride (ZrOCl₂) or zirconyl nitrate is unreliable and can compromise final material performance. Halide- and nitrate-based precursors introduce residual anions (Cl⁻, NOₓ) that are known catalyst poisons and can degrade the performance of electronic components. [1] Furthermore, different precursors exhibit distinct thermal decomposition pathways, directly impacting the temperature required to achieve a specific crystalline phase of zirconia (e.g., tetragonal vs. monoclinic) and the resulting material's purity and homogeneity. This makes precursor choice a critical process parameter, not a simple raw material swap, for achieving reproducible, high-quality end products. [2]

References

- [1] Li, Y., et al. (2022). Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst. Catalysis Science & Technology, 12(1), 223-232.

- [2] Laska, M. E., & Fray, D. J. (2001). Method for manufacturing stabilized zirconia. US Patent 6,703,334B2, filed September 24, 2001, and issued March 9, 2004.

Achieve Phase-Pure Tetragonal Zirconia at Significantly Lower Processing Temperatures

Using Zirconium Carbonate Hydroxide Oxide as a precursor enables the formation of 100% tetragonal phase yttria-stabilized zirconia (YSZ) with calcination at 800°C. In contrast, processes starting from precursors like zirconyl chloride or zirconyl nitrate require significantly higher firing temperatures, often between 1000°C and 1550°C, and can still result in an undesirable mixture of monoclinic and tetragonal phases. [1] Other studies have shown the development of fully crystalline tetragonal zirconia from basic zirconium carbonate at temperatures as low as 300°C. [2]

| Evidence Dimension | Calcination Temperature for 100% Tetragonal ZrO₂ Phase |

| Target Compound Data | As low as 800°C |

| Comparator Or Baseline | Zirconyl Chloride / Nitrate Precursors: 1000°C to 1550°C |

| Quantified Difference | 200°C to 750°C lower processing temperature |

| Conditions | Synthesis of yttria-stabilized zirconia (YSZ) powder. |

Lowering calcination temperatures by hundreds of degrees directly reduces energy costs and thermal stress in manufacturing, enabling more efficient production of phase-pure advanced ceramics.

Specified for High-Capacity Phosphate Adsorption in Water Treatment

Zirconium basic carbonate is specified in patented applications for its high phosphate adsorption capacity, a critical performance metric for water treatment and dialysate regeneration systems. A novel form of the material is disclosed to have a minimum adsorption capacity of 30 to 35 mg of phosphate (as P) per gram of sorbent. [1] This level of performance is comparable to or exceeds that of other zirconium-based sorbents like amorphous zirconium hydroxide, for which a maximum capacity of 36.3 mg/g has been reported under ideal laboratory conditions. [2]

| Evidence Dimension | Phosphate Adsorption Capacity (mg PO₄-P / g sorbent) |

| Target Compound Data | ≥ 30 - 35 mg/g |

| Comparator Or Baseline | Amorphous Zirconium Hydroxide: ~36.3 mg/g (maximum) |

| Quantified Difference | Provides a specified minimum performance standard relevant for industrial procurement. |

| Conditions | Aqueous phosphate solutions, relevant to wastewater and medical applications. |

Procuring a material with a specified minimum adsorption capacity ensures reliability and performance consistency for critical applications like industrial wastewater treatment and medical sorbent systems.

Eliminate Chloride-Induced Catalyst Deactivation by Avoiding Halide Precursors

The use of chloride-based precursors, such as zirconyl chloride (ZrOCl₂), introduces residual chlorine that is detrimental to the performance of many catalysts. Research on Pt/CeO₂ catalysts demonstrates that residual Cl⁻ reduces the number of available oxygen vacancies and active sites for NO dissociation, inhibiting catalytic activity in automotive exhaust treatment. [1] By contrast, Zirconium Carbonate Hydroxide Oxide decomposes cleanly to zirconia, water, and carbon dioxide, inherently avoiding the introduction of performance-degrading halide contaminants. This makes it a preferred precursor for synthesizing high-purity, halide-free catalyst supports where maximum activity and lifetime are critical.

| Evidence Dimension | Presence of Performance-Degrading Residues |

| Target Compound Data | No inherent halide or nitrate residues upon calcination. |

| Comparator Or Baseline | Zirconyl Chloride Precursor: Leaves residual Cl⁻, which poisons active catalytic sites. |

| Quantified Difference | Elimination of a known catalyst deactivation pathway. |

| Conditions | Synthesis of supported metal catalysts (e.g., Pt/CeO₂) for applications like NO + CO reaction. |

For catalyst manufacturers, selecting a halide-free precursor is a critical decision to prevent irreversible poisoning of active sites and ensure the final product meets performance and longevity specifications.

Energy-Efficient Manufacturing of Advanced Ceramics and Thermal Barrier Coatings

This compound is the material of choice for producing phase-pure tetragonal zirconia (t-ZrO₂) components at significantly lower temperatures than required for halide or nitrate precursors. This reduces energy expenditure and manufacturing costs for high-performance applications like solid oxide fuel cells, dental implants, and thermal barrier coatings where the tetragonal phase's mechanical properties are essential. [1]

Synthesis of High-Purity, Halide-Free Heterogeneous Catalysts

As a chlorine-free precursor, this material is ideal for synthesizing high-purity zirconia supports for automotive and industrial catalysts. Its use prevents the introduction of residual chlorides that are known to poison active metal sites and decrease catalytic efficiency and lifespan, ensuring optimal performance of the final catalyst product. [2]

High-Performance Media for Phosphate Remediation in Industrial Wastewater

Given its demonstrated high capacity for phosphate adsorption, basic zirconium carbonate is a suitable primary component for manufacturing sorbent media. It is particularly relevant for systems designed to remove phosphate from industrial effluent or in specialized filtration applications where consistent, high-efficiency anion removal is a primary operational requirement. [3]

Active Catalyst for Biomass Conversion via Synergistic Acid-Base Sites

In reactions such as the conversion of biomass-derived esters to γ-valerolactone (GVL), basic zirconium carbonate has shown higher activity than zirconium dioxide or hydroxide. Its inherent combination of Lewis acid (Zr⁴⁺) and basic sites allows it to function as a highly efficient, recyclable catalyst without the need for additional functionalization. [4]

References

- [1] Laska, M. E., & Fray, D. J. (2001). Method for manufacturing stabilized zirconia. US Patent 6,703,334B2, filed September 24, 2001, and issued March 9, 2004.

- [2] Li, Y., et al. (2022). Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst. Catalysis Science & Technology, 12(1), 223-232.

- [3] Ashbrook, P. D., & Dellinger, J. G. (2002). Sodium zirconium carbonate and zirconium basic carbonate and methods of making the same. WO/2002/044086.

- [4] Ma, M., et al. (2021). Highly Efficient Transfer Hydrogenation of Levulinate Esters to γ-Valerolactone over Basic Zirconium Carbonate. Industrial & Engineering Chemistry Research, 60(11), 4272–4280.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Paint and coating manufacturing

Transportation equipment manufacturing

polishing compounds

Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi-: ACTIVE